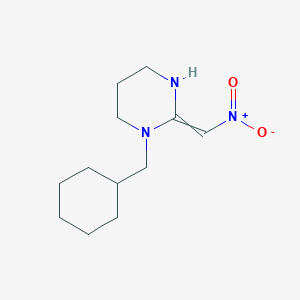
1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine is a complex organic compound characterized by its unique structure, which includes a cyclohexylmethyl group and a nitromethylidene group attached to a hexahydropyrimidine ring
Preparation Methods
The synthesis of 1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of cyclohexylmethylamine with a suitable aldehyde or ketone, followed by the introduction of a nitromethylidene group through nitration reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with optimized reaction parameters to achieve efficient synthesis.
Chemical Reactions Analysis
1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitromethylidene group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The nitromethylidene group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The cyclohexylmethyl group contributes to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine can be compared with similar compounds such as:
1-Cyclohexylmethyl-3-(4-nitrophenyl)urea: This compound also contains a cyclohexylmethyl group and a nitro group but differs in its urea linkage.
Cyclohexylmethylamine: A simpler compound with only the cyclohexylmethyl group, lacking the nitromethylidene and hexahydropyrimidine components.
Nitromethylidene derivatives: Compounds with similar nitromethylidene groups but different core structures. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
61532-88-5 |
|---|---|
Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-2-(nitromethylidene)-1,3-diazinane |
InChI |
InChI=1S/C12H21N3O2/c16-15(17)10-12-13-7-4-8-14(12)9-11-5-2-1-3-6-11/h10-11,13H,1-9H2 |
InChI Key |
SMOPEICIGGUWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CCCNC2=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
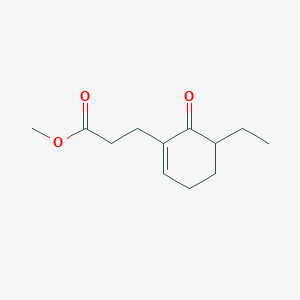
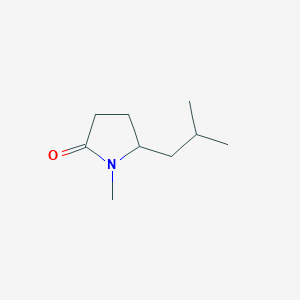

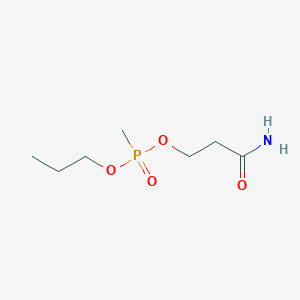
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
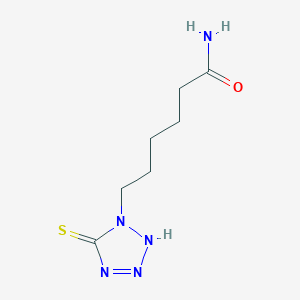

![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)

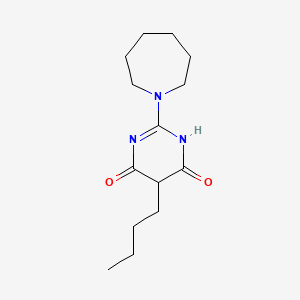
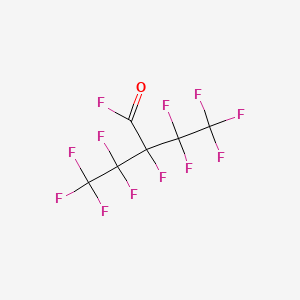
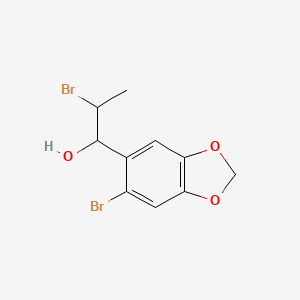
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
